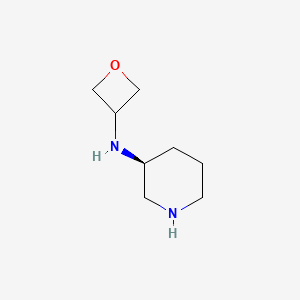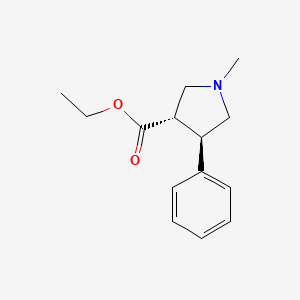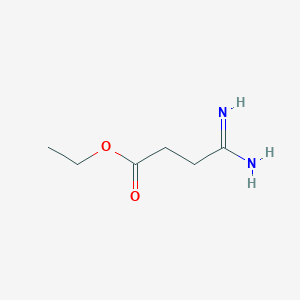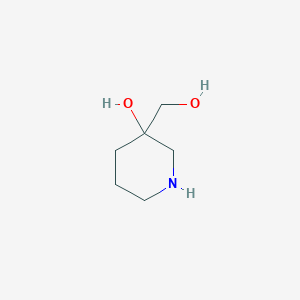
5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid
Overview
Description
The compound “5-Bromo-2-pyridineacetic acid” is a chemical with the molecular formula C7H6BrNO2 . Another related compound is “5-Bromo-2-acetylpyridine” with the molecular formula C7H6BrNO .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-acetylpyridine” include a density of 1.5±0.1 g/cm 3, boiling point of 257.2±25.0 °C at 760 mmHg, and a molar refractivity of 42.1±0.3 cm 3 .
Scientific Research Applications
Suzuki Cross-Coupling Reactions
The compound can be used in Suzuki cross-coupling reactions to synthesize a series of novel pyridine derivatives . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . The resulting pyridine derivatives have potential applications in pharmaceutical chemistry and organic synthesis .
Quantum Mechanical Investigations
The compound and its derivatives can be used in quantum mechanical investigations . Density functional theory (DFT) studies can be carried out for these compounds, providing insights into their molecular structure and reactivity .
Biological Activities
The compound and its derivatives have shown potential for various biological activities . For instance, they have been studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Chiral Dopants for Liquid Crystals
The compound and its derivatives can potentially be used as chiral dopants for liquid crystals . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can help identify potential candidates .
Synthesis of Pyrimidine Derivatives
The compound can be used in the synthesis of pyrimidine derivatives . The process involves over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, and further condensation and reduction .
Pharmaceutical Chemistry and Organic Synthesis
The compound and its derivatives have extensive use in pharmaceutical chemistry and organic synthesis . They can be used as intermediates in the synthesis of various drugs .
Safety and Hazards
properties
IUPAC Name |
5-(5-bromopyridin-2-yl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-5-8(10(14)15)9(16-13-5)7-3-2-6(11)4-12-7/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPTWNZFJNDXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182241 | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(5-bromo-2-pyridinyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid | |
CAS RN |
1299607-70-7 | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(5-bromo-2-pyridinyl)-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(5-bromo-2-pyridinyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-](/img/structure/B1396192.png)
![3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1396193.png)
![2-Chloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B1396194.png)






![8-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1396203.png)
![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B1396205.png)

![2-Azabicyclo[2.2.2]octane-3,5-dione](/img/structure/B1396208.png)
